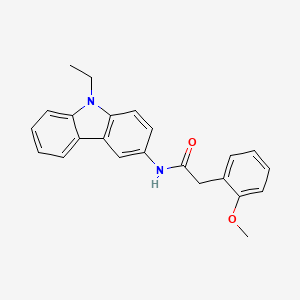
1-(2-bromobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BCTP and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
BCTP selectively blocks the mGluR5 receptor by binding to its allosteric site, which is distinct from the receptor's orthosteric site. This binding results in the inhibition of the receptor's downstream signaling pathways, which are involved in several physiological processes such as synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
BCTP has been shown to have several biochemical and physiological effects, such as reducing anxiety-like behavior in animal models, improving cognitive function, and reducing drug-seeking behavior in addiction models. BCTP has also been shown to have neuroprotective effects and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
BCTP has several advantages in lab experiments, such as its high selectivity for mGluR5, which allows for the specific study of this receptor's role in various physiological processes. However, BCTP also has limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for BCTP research, such as developing more potent and selective mGluR5 antagonists, studying the role of mGluR5 in other physiological processes, and exploring the potential therapeutic applications of BCTP in neurological disorders. Additionally, BCTP can be used as a tool compound to study the role of mGluR5 in other fields such as immunology and cancer biology.
In conclusion, 1-(2-bromobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCTP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Further research on BCTP can lead to the development of novel drugs and a better understanding of the role of mGluR5 in various physiological processes.
Méthodes De Synthèse
The synthesis of BCTP is complex and involves several steps. The first step involves the reaction of 2-bromobenzoyl chloride with cyclohexylamine to form 1-(2-bromobenzoyl)-3-cyclohexyl-1H-pyrazole-5-carboxylic acid. The second step involves the reaction of this intermediate with trifluoromethyl diazomethane to form 1-(2-bromobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Finally, the acid is reduced to form BCTP.
Applications De Recherche Scientifique
BCTP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and drug discovery. In neuroscience, BCTP has been shown to selectively block the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several neurological disorders such as depression, anxiety, and schizophrenia. In pharmacology, BCTP has been used as a tool compound to study the role of mGluR5 in various physiological processes. In drug discovery, BCTP has been used as a lead compound to develop novel drugs that selectively target mGluR5.
Propriétés
IUPAC Name |
(2-bromophenyl)-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrF3N2O2/c18-13-9-5-4-8-12(13)15(24)23-16(25,17(19,20)21)10-14(22-23)11-6-2-1-3-7-11/h4-5,8-9,11,25H,1-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMREZQVTZGKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN(C(C2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-bromophenyl)[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5060200.png)

![N-[4-(dimethylamino)benzyl]-N'-phenylurea](/img/structure/B5060211.png)
![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5060221.png)

![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)
![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)



![1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5060271.png)
![1-(4-bromo-2,6-difluorophenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5060282.png)
![N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5060289.png)